3-iodobenzenesulfonic Acid

Vue d'ensemble

Description

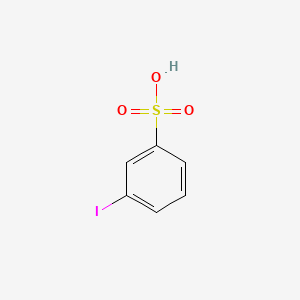

3-Iodobenzenesulfonic Acid is an organic compound with the molecular formula C6H5IO3S and a molecular weight of 284.07 g/mol . It is characterized by the presence of an iodine atom and a sulfonic acid group attached to a benzene ring. This compound is widely used in various scientific research fields due to its unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodobenzenesulfonic Acid typically involves the sulfonation of iodobenzene. The process begins with the iodination of benzene to form iodobenzene, followed by sulfonation using sulfur trioxide (SO3) and fuming sulfuric acid (oleum) . The reaction conditions require careful control of temperature and concentration to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control systems to maintain optimal reaction conditions. The final product is purified through crystallization or distillation to achieve high purity levels suitable for research and industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Iodobenzenesulfonic Acid undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of the iodine atom or the sulfonic acid group with other electrophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenols.

Common Reagents and Conditions:

Sulfur Trioxide (SO3) and Fuming Sulfuric Acid (Oleum): Used in the sulfonation process.

Halogens (e.g., Br2, Cl2): Used in electrophilic aromatic substitution reactions.

Nitric Acid (HNO3) and Sulfuric Acid (H2SO4): Used in nitration reactions.

Major Products Formed:

Benzenesulfonic Acid Derivatives: Formed through sulfonation reactions.

Nitrobenzenes: Formed through nitration reactions.

Applications De Recherche Scientifique

Synthetic Chemistry

Overview:

3-Iodobenzenesulfonic acid is extensively used as a reagent in organic synthesis. Its ability to introduce sulfonamide groups makes it valuable in the preparation of various sulfonamide compounds, which are crucial in pharmaceuticals.

Key Applications:

- Synthesis of sulfonamide antibiotics.

- Functionalization of aromatic compounds.

- Formation of heterocycles through coupling reactions.

Pharmaceutical Development

Overview:

In the pharmaceutical industry, this compound serves as an important intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Key Applications:

- Development of drug intermediates that enhance the efficiency of drug formulation.

- Utilization in the synthesis of anti-inflammatory and antibacterial agents.

Case Study:

A study demonstrated the use of this compound in synthesizing new sulfonamide derivatives with improved biological activity against bacterial strains. The derivatives exhibited enhanced efficacy compared to traditional sulfonamides, showcasing the compound's potential in drug development .

Analytical Chemistry

Overview:

this compound acts as a derivatizing agent for the analysis of amines and phenols, improving detection methods in laboratories.

Key Applications:

- Derivatization of amines for gas chromatography (GC) and high-performance liquid chromatography (HPLC).

- Enhancement of detection limits for phenolic compounds in environmental samples.

Data Table: Derivatization Methods

| Compound Type | Derivatization Method | Detection Technique |

|---|---|---|

| Amines | Reaction with this compound | GC/HPLC |

| Phenols | Reaction with this compound | HPLC |

Material Science

Overview:

In materials science, this compound is utilized to modify surfaces and enhance the properties of polymers.

Key Applications:

- Development of functionalized polymers used in coatings and adhesives.

- Improvement of polymer properties such as thermal stability and mechanical strength.

Case Study:

Research highlighted the use of this compound in creating polymer composites that exhibit superior adhesion properties for industrial coatings. These composites showed enhanced durability under various environmental conditions .

Environmental Applications

Overview:

The compound is also significant in environmental chemistry, particularly in synthesizing environmentally friendly surfactants.

Key Applications:

- Production of biodegradable surfactants that reduce ecological impact.

- Assessment of iodinated compounds in water sources for environmental monitoring.

Mécanisme D'action

The mechanism of action of 3-Iodobenzenesulfonic Acid involves its ability to act as an electrophile in various chemical reactions. The iodine atom and the sulfonic acid group enhance the compound’s reactivity, allowing it to participate in electrophilic aromatic substitution and other reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparaison Avec Des Composés Similaires

Benzenesulfonic Acid: Lacks the iodine atom, making it less reactive in certain electrophilic substitution reactions.

Iodobenzene: Lacks the sulfonic acid group, limiting its applications in sulfonation reactions.

4-Iodobenzenesulfonic Acid: Similar structure but with the iodine atom in a different position, leading to different reactivity and applications.

Uniqueness: 3-Iodobenzenesulfonic Acid is unique due to the presence of both an iodine atom and a sulfonic acid group on the benzene ring. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in scientific research and industrial applications.

Activité Biologique

3-Iodobenzenesulfonic acid (C₆H₅IO₃S) is an organosulfur compound that has garnered attention for its various biological activities. This article explores its chemical properties, synthesis, and significant biological effects, particularly in the context of medicinal chemistry and synthetic applications.

- Molecular Formula : C₆H₅IO₃S

- Molecular Weight : 284.07 g/mol

- Physical State : Typically appears as a crystalline solid.

Synthesis Methods

This compound can be synthesized through various methods. A notable approach involves the reaction of iodobenzene with sulfur trioxide or concentrated sulfuric acid to introduce the sulfonic acid group. This method allows for the selective introduction of iodine and sulfonate functionalities, which are crucial for its biological activity.

General Synthetic Procedure

- Reagents : Iodobenzene, sulfur trioxide (SO₃), and sulfuric acid (H₂SO₄).

- Procedure :

- Iodobenzene is treated with SO₃ in a controlled environment.

- The reaction mixture is then cooled and quenched with sulfuric acid to yield this compound.

Biological Activity

This compound exhibits a range of biological activities, particularly in anticancer research and as a biochemical tool in proteomics.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, research conducted on various cancer cell lines demonstrated significant cytotoxic effects:

| Cell Line | IC₅₀ (µM) |

|---|---|

| A549 (Lung) | 10 |

| HeLa (Cervical) | 15 |

| U373n (Brain) | 12 |

| B16F10 (Melanoma) | 8 |

These findings suggest that this compound may interfere with cellular processes critical for cancer cell survival, although the exact mechanisms remain under investigation.

Mechanistic Insights

The compound's biological activity may be attributed to its ability to generate reactive oxygen species (ROS) and modulate signaling pathways associated with apoptosis. In vitro studies have indicated that it can induce apoptosis in resistant cancer cell lines through mitochondrial pathways.

Case Studies

-

Case Study on Glioma Cells :

A study investigated the effects of this compound on glioma cells, revealing that treatment led to increased apoptosis rates compared to untreated controls. The study utilized flow cytometry to assess cell viability and apoptosis markers. -

Study on Melanoma Resistance :

Another research effort focused on B16F10 melanoma cells, demonstrating that this compound could overcome drug resistance by altering cell metabolism and enhancing drug uptake.

Applications in Synthesis and Proteomics

In addition to its biological activities, this compound serves as a valuable reagent in organic synthesis. It is utilized in:

- Synthesis of Diaryliodonium Salts : These salts are important intermediates in organic reactions, facilitating electrophilic aromatic substitutions.

- Proteomics Research : The compound is employed in labeling proteins for mass spectrometry analysis due to its ability to form stable adducts with amines.

Propriétés

IUPAC Name |

3-iodobenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO3S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQPGPMRORGVHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388799 | |

| Record name | 3-iodobenzenesulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50702-37-9 | |

| Record name | 3-iodobenzenesulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.